molecular formula C18H18Cl2N2O3S B11155688 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone

2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone

Cat. No.: B11155688
M. Wt: 413.3 g/mol
InChI Key: CYSNDDQGNCQKIZ-UHFFFAOYSA-N
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Description

2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[45]dec-8-yl)ethanone is a complex organic compound that features a thiazole ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone typically involves the formation of the thiazole ring followed by the introduction of the spirocyclic moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring and spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring and spirocyclic structure allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)-1,3-thiazole: A simpler analog with similar biological activities.

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.

Uniqueness

2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[45]dec-8-yl)ethanone is unique due to its combination of a thiazole ring and a spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

InChI

InChI=1S/C18H18Cl2N2O3S/c19-13-2-1-3-14(20)16(13)17-21-12(11-26-17)10-15(23)22-6-4-18(5-7-22)24-8-9-25-18/h1-3,11H,4-10H2

InChI Key

CYSNDDQGNCQKIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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